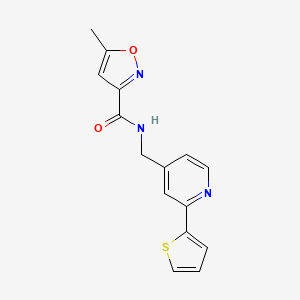![molecular formula C20H15F2N5O2S B2485856 N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891097-12-4](/img/structure/B2485856.png)
N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of molecules that feature a combination of triazolo[4,3-b]pyridazine core and acetamide functionalities, often characterized by their potential bioactivity. These compounds are of interest in medicinal chemistry due to their structural uniqueness and versatility in drug design.
Synthesis Analysis
The synthesis of similar triazolo[4,3-b]pyridazine derivatives often involves multi-step reactions, starting from specific aryl or heteroaryl halides, followed by condensation, cyclization, and functionalization steps. For example, the synthesis of related compounds might involve the initial formation of an acetamide derivative, followed by the introduction of the triazolo[4,3-b]pyridazine moiety through cyclization reactions (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system combining a triazole ring with a pyridazine ring. This core is known for its potential biological activity and its ability to interact with various biological targets. Structural elucidation is often achieved through spectroscopic techniques like NMR, IR, and sometimes X-ray crystallography to confirm the arrangement of atoms and functional groups (Sallam et al., 2021).
科学的研究の応用
Anticancer and Antimicrobial Activity : Analog compounds of N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have shown promising results in inhibiting the HCT 116 cancer cell line and also exhibit antimicrobial activities (Kumar et al., 2019).
Synthesis and Structural Analysis : Research on pyridazine analogs, which are closely related to the compound , has highlighted their significance in medicinal chemistry. These compounds have been synthesized and analyzed using various techniques including XRD, and Density Functional Theory calculations have been conducted to study their properties (Sallam et al., 2021).
Modification as PI3K Inhibitors : Certain analogs have been modified to replace the acetamide group with an alkylurea moiety. These modifications have resulted in compounds that retain antiproliferative activity against cancer cells and exhibit reduced toxicity. They also show promise as inhibitors of PI3Ks, an enzyme involved in cancer progression (Wang et al., 2015).
Antiviral Activity : Some derivatives of the compound have demonstrated promising antiviral activity against the hepatitis-A virus, making them potential candidates for antiviral drug development (Shamroukh & Ali, 2008).
Antiproliferative and Antiplatelet Activities : Certain derivatives have shown antiproliferative effects against endothelial and tumor cells, and some have also exhibited antiplatelet activities, which could be relevant in cardiovascular disease treatment (Ilić et al., 2011).
Antioxidant Properties : Some newly synthesized derivatives have displayed significant antioxidant abilities, making them potential candidates for further research in oxidative stress-related diseases (Shakir et al., 2017).
特性
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2S/c1-29-14-4-2-3-12(9-14)17-7-8-18-24-25-20(27(18)26-17)30-11-19(28)23-13-5-6-15(21)16(22)10-13/h2-10H,11H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIDVVFOTNWLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Phenyl-4-[2-(1,3-thiazol-2-yl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2485774.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2485775.png)
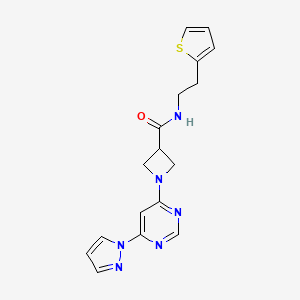
![4-cyano-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2485781.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2485783.png)
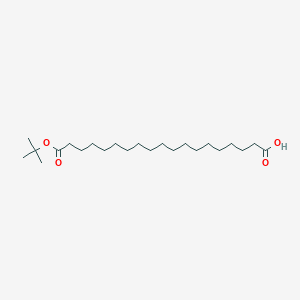
![methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2485785.png)
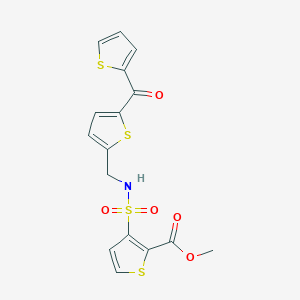
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)
![6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2485789.png)
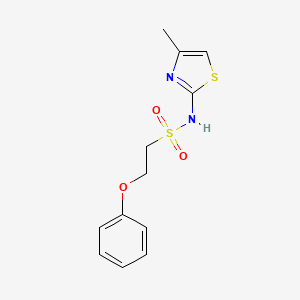
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide](/img/structure/B2485791.png)

